molecular formula C8H10N4 B134725 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine CAS No. 155789-81-4

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine

Cat. No.: B134725
CAS No.: 155789-81-4
M. Wt: 162.19 g/mol
InChI Key: ZWWRYVWIDWMCPS-UHFFFAOYSA-N
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Description

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine is a heterocyclic aromatic amine that belongs to the imidazopyridine family. This compound is known for its presence in cooked meat and fish, where it forms through the Maillard reaction during high-temperature cooking processes . It has garnered significant attention due to its potential genotoxic and carcinogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine typically involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This environmentally benign method yields the desired product with medium to excellent yields (49%–95%).

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine exerts its effects involves its interaction with DNA, leading to mutations and potential carcinogenesis. It forms DNA adducts, which can result in errors during DNA replication and repair, ultimately leading to mutations . The molecular targets include various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine is unique due to its specific structure and the conditions under which it forms. Its presence in cooked meat and fish, along with its potential health risks, makes it a compound of significant interest in food safety and cancer research.

Properties

IUPAC Name

1,5-dimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWRYVWIDWMCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(C(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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